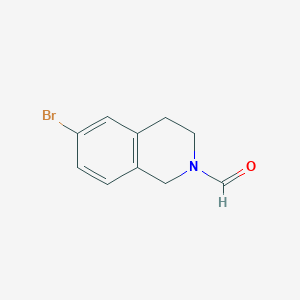
6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde” is a chemical compound with the CAS Number: 2365419-41-4 . It has a molecular weight of 240.1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10BrNO/c11-10-2-1-9-6-12 (7-13)4-3-8 (9)5-10/h1-2,5,7H,3-4,6H2 . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Recent research has shown significant interest in compounds related to 6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde, particularly in the synthesis of various quinoline derivatives and their biological applications. For example, Hamama et al. (2018) highlighted the synthesis of quinoline ring systems, including those related to this compound, and their subsequent biological evaluation (Hamama et al., 2018).
Chemical Reactions and Catalysis
The work of Cho and Patel (2006) focused on a new route for synthesizing isoquinolines, including derivatives similar to this compound, using palladium catalysis (Cho & Patel, 2006). This research contributes to our understanding of the catalytic processes involved in the formation of such compounds.
Molecular Structure and Optical Properties
Hu, Zhang, and Thummel (2003) examined the incorporation of 6-bromoquinoline into novel chelating ligands. Their study included an exploration of the molecular structures and optical properties of these compounds, providing insight into their potential applications in various scientific fields (Hu, Zhang, & Thummel, 2003).
Synthetic Methodologies
The research of Wlodarczyk et al. (2011) involved the synthesis of 6-bromo-2-chloro-4-methylquinoline, a compound related to this compound, exploring the steps and conditions necessary for its formation (Wlodarczyk et al., 2011). This study adds to the body of knowledge on the synthetic methods for such compounds.
Applications in Chemistry and Material Science
Further research has explored various applications of isoquinoline derivatives in chemistry and material science. For instance, Yang et al. (2012) developed a microwave-assisted one-pot reaction for the synthesis of isoquinolines, demonstrating the potential of these compounds in facilitating efficient chemical syntheses (Yang et al., 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-10-2-1-9-6-12(7-13)4-3-8(9)5-10/h1-2,5,7H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTECMJLITMPDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


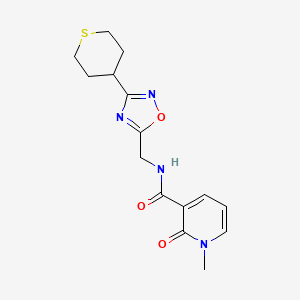
![2-((2-morpholino-2-oxoethyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2452056.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2452059.png)
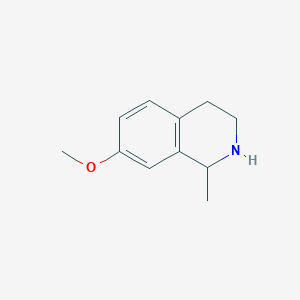
![Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-5-ethylthiophene-3-carboxylate](/img/structure/B2452062.png)
![2-(3-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2452063.png)
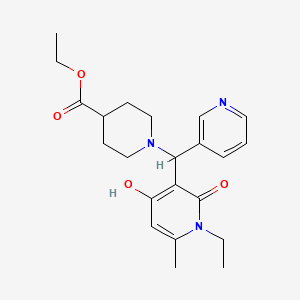
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2452065.png)
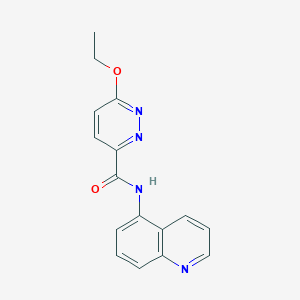
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2452068.png)
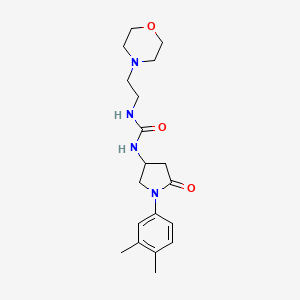
![[(3S,4R)-1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2452071.png)
